molecular formula C10H9BrO2 B3021690 2-(4-Bromophenyl)cyclopropanecarboxylic acid CAS No. 77255-26-6

2-(4-Bromophenyl)cyclopropanecarboxylic acid

Cat. No.: B3021690
CAS No.: 77255-26-6
M. Wt: 241.08 g/mol
InChI Key: DPBUJVBXRABXRH-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)cyclopropanecarboxylic acid is an organic compound with the molecular formula C10H9BrO2 and a molecular weight of 241.08 g/mol . It is characterized by a cyclopropane ring substituted with a 4-bromophenyl group and a carboxylic acid group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-bromobenzyl chloride with diethyl malonate, followed by cyclization and subsequent hydrolysis to yield the desired product . The reaction conditions often include the use of strong bases such as sodium ethoxide and solvents like ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-Bromophenyl)cyclopropanecarboxylic acid is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)cyclopropanecarboxylic acid involves its interaction with molecular targets through its functional groups. The bromine atom and carboxylic acid group can participate in various chemical reactions, influencing biological pathways and molecular interactions. The exact pathways depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenyl)cyclopropanecarboxylic acid is unique due to its specific substitution pattern on the cyclopropane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications and research studies .

Properties

IUPAC Name

2-(4-bromophenyl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c11-7-3-1-6(2-4-7)8-5-9(8)10(12)13/h1-4,8-9H,5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPBUJVBXRABXRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30976981
Record name 2-(4-Bromophenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30976981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6142-65-0
Record name NSC179404
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179404
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-Bromophenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30976981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a round bottom flask, mixed the tert-butyl 2-(4-bromophenyl)cyclopropanecarboxylate 2 (3.7 g, 12.0 mmol) in methanol/tetrahydrofuran (1:1, 30 mL) and heated to 50° C. Separately dissolved lithium hydroxide (1.4 g, 60 mmol) in water (15 mL) and then added to the solution of 2. Increased the heat to 65° C., and monitored by HPLC for reaction completion (<1% pA of 2, ˜3 h). The reaction mixture was then cooled to room temperature and distilled to ½ volume. Cooled the suspension to <20° C. and acidified (exothermic addition) the product mixture to pH<2 with 2N HCl (˜30 mL) to precipitate the product. Stirred the resulting suspension at 20° C. for NLT 0.5 h. Filtered the suspension and washed the wetcake with water (˜20 mL). Dried the wetcake at 45° C. under vacuum. Isolated 2.96 g of an off-white solid (98% pA, 97 wt %=99% wt-adjusted yield). 1H NMR (400 MHz, CDCl3) δ 1.35-1.40 (m, 1H), 1.65-1.69 (m, 1H), 1.85-1.89 (m, 1H), 2.53-2.58 (m, 1H), 6.97 (d, 2H, J=8.37), 7.40 (d, 2H, J=8.37). 13C NMR (100 MHz, CDCl3) δ 17.7, 24.2, 26.7, 120.2, 127.7, 131.3, 138.1 & 178.9 with 2 peaks overlapping.
Name
tert-butyl 2-(4-bromophenyl)cyclopropanecarboxylate
Quantity
3.7 g
Type
reactant
Reaction Step One
Name
methanol tetrahydrofuran
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of ester from step 1 in THF-MeOH (4:1, 0.5M) was added LiOH (3 eq, 2M) and the mixture was stirred at 50° C. for 1 h. The organic solvent evaporated, aqueous was acidified with HCl 1N and the acid extracted with EtOAc (3×). The organic was washed with brine, dried and solvent evaporated to afford 2-(4-bromophenyl)cyclopropanecarboxylic acid.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
THF MeOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of ester from step 2 in THF-MeOH (4:1, 0.5M) was added LiOH (3 eq, 2M) and the mixture was stirred at 50° C. for 1 h. The organic solvent was evaporated, the aqueous layer was acidified with HCl 1N and the acid extracted with EtOAc (3×). The combinedorganic extracts were washed with brine, dried and evaporated to afford 2-(4-bromophenyl)cyclopropanecarboxylic acid. Optically active intermediates were obtained by separation on chiral column (Chiral Pak AD) using hexane:EtOH (90:10 with 0.2% TFA).
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
THF MeOH
Quantity
0 (± 1) mol
Type
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Bromophenyl)cyclopropanecarboxylic acid
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2-(4-Bromophenyl)cyclopropanecarboxylic acid
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2-(4-Bromophenyl)cyclopropanecarboxylic acid
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2-(4-Bromophenyl)cyclopropanecarboxylic acid
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2-(4-Bromophenyl)cyclopropanecarboxylic acid
Reactant of Route 6
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